Chlorproethazine

Description

Historical Context of Phenothiazine (B1677639) Chemical Research

The journey of phenothiazine chemistry is a notable example of how a single chemical scaffold can give rise to a multitude of compounds with diverse applications.

The parent compound, phenothiazine, is a heterocyclic organic molecule with the formula S(C₆H₄)₂NH. wikipedia.org Its synthesis was first reported in 1883 by August Bernthsen, who created it through the reaction of diphenylamine (B1679370) with sulfur. wikipedia.orgacs.org Preceding this, in 1876, a derivative of phenothiazine, Methylene Blue, was synthesized by Heinrich Caro. wikipedia.org

Initially, phenothiazine itself found use as an insecticide, introduced by DuPont in 1935, and as an anthelmintic for livestock. wikipedia.org However, its instability in sunlight and air limited its agricultural applications. wikipedia.org The true potential of the phenothiazine nucleus was unlocked in the 1940s when chemists at Rhône-Poulenc laboratories began synthesizing derivatives. wikipedia.org This research led to the development of promethazine, which, while ineffective against infections, showed potent antihistaminic and sedative effects. wikipedia.org This breakthrough shifted the focus of phenothiazine research towards medicinal applications, culminating in the synthesis of chlorpromazine (B137089) in 1951, a discovery that revolutionized the field of psychiatry. nih.gov

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₉NS wikipedia.org |

| Molar Mass | 199.27 g/mol wikipedia.org |

| Appearance | Greenish-yellow rhombic leaflets wikipedia.org |

| Melting Point | 185 °C wikipedia.org |

| Boiling Point | 371 °C wikipedia.org |

| CAS Number | 92-84-2 wikipedia.org |

The phenothiazine structure has proven to be a versatile scaffold for medicinal chemistry, serving as a prototypical pharmaceutical lead structure. wikipedia.orgresearchgate.net The tricyclic core, with its nitrogen and sulfur atoms, allows for extensive chemical manipulation, leading to a wide array of derivatives with distinct biological activities. if-pan.krakow.plrsc.org

Key structural modifications that influence the pharmacological profile of phenothiazine derivatives include:

Substitution at the C-2 position: The introduction of electron-withdrawing groups, such as a chlorine atom (-Cl) or a trifluoromethyl group (-CF₃), was found to enhance the activity of these compounds. if-pan.krakow.plnih.gov

The N-10 side chain: The nature of the substituent at the nitrogen atom of the central ring is crucial in determining the compound's primary activity. if-pan.krakow.pl Phenothiazine antipsychotics are broadly classified into three groups based on this side chain: aliphatic, piperidine (B6355638), and piperazine (B1678402) compounds. wikipedia.orgnih.gov A propyl (three-carbon) linker between the phenothiazine ring and the terminal amine group is a common feature for neuroleptic activity. if-pan.krakow.pl Shortening this chain can alter receptor affinity. if-pan.krakow.pl

These structural variations have led to the development of compounds with a wide spectrum of biological activities, including antipsychotic, antihistaminic, antiemetic, anticancer, and antimicrobial properties. researchgate.netnih.govresearchgate.net This diversity highlights the importance of the phenothiazine scaffold in drug discovery and for investigating complex biological systems. nih.gov

Scope and Significance of Chlorproethazine in Academic Chemical Sciences

Chlorproethazine is one of the many derivatives synthesized during the extensive exploration of the phenothiazine chemical space. While not as widely known as chlorpromazine, it holds its own significance in the context of chemical and pharmacological research.

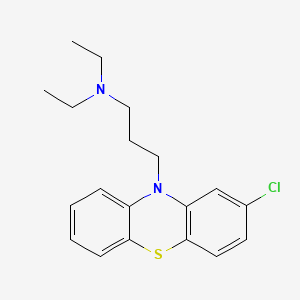

Chemically, Chlorproethazine is known by its IUPAC name, 3-(2-Chlorophenothiazin-10-yl)-N,N-diethylpropan-1-amine. wikipedia.org It is a derivative of dibenzo-1,4-thiazine, the core structure of all phenothiazines. wikipedia.orgdrugbank.com Specifically, it belongs to the group of phenothiazines with an aliphatic side chain at the N-10 position. nih.gov

The synthesis of Chlorproethazine can be achieved from a diphenylsulfide derivative, involving an alkylation step followed by a ring-closure reaction, which is a form of the Ullmann condensation (specifically, the Goldberg reaction). wikipedia.org

| Property | Value |

|---|---|

| Chemical Formula | C₁₉H₂₃ClN₂S wikipedia.org |

| Molar Mass | 346.92 g/mol wikipedia.org |

| IUPAC Name | 3-(2-Chlorophenothiazin-10-yl)-N,N-diethylpropan-1-amine wikipedia.org |

| CAS Number | 84-01-5 wikipedia.org |

| Synonyms | Neuriplege, RP-4909 wikipedia.org |

Chlorproethazine has been described in research literature as a muscle relaxant and tranquilizer. wikipedia.orgnih.gov Its primary classification in pharmacological databases is as a central muscle relaxant. nih.gov This positions it within a specific area of neuropharmacology research, distinct from the primary antipsychotic applications of many other well-known phenothiazines.

In the academic sphere, Chlorproethazine serves as a valuable research tool. Its defined chemical structure and pharmacological activity make it a useful compound for biochemical research. drugbank.com Furthermore, it has been a subject of study in dermatology due to its association with photoallergic contact dermatitis, providing a model for investigating the mechanisms of drug-induced photosensitivity. wikipedia.org

The study of Chlorproethazine and its analogs contributes to a deeper understanding of the structure-activity relationships (SAR) within the phenothiazine class. By comparing the pharmacological profiles of compounds like Chlorproethazine (with a diethylaminopropyl side chain) and Chlorpromazine (with a dimethylaminopropyl side chain), researchers can elucidate how subtle changes in the molecular structure can lead to different primary pharmacological effects, in this case, a shift from antipsychotic to muscle relaxant properties. wikipedia.org

Structure

3D Structure

Properties

CAS No. |

84-01-5 |

|---|---|

Molecular Formula |

C19H23ClN2S |

Molecular Weight |

346.9 g/mol |

IUPAC Name |

3-(2-chlorophenothiazin-10-yl)-N,N-diethylpropan-1-amine |

InChI |

InChI=1S/C19H23ClN2S/c1-3-21(4-2)12-7-13-22-16-8-5-6-9-18(16)23-19-11-10-15(20)14-17(19)22/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3 |

InChI Key |

DBOUGBAQLIXZLV-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |

Canonical SMILES |

CCN(CC)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |

Other CAS No. |

84-01-5 |

Related CAS |

4611-02-3 (mono-hydrochloride) |

Synonyms |

3-chloro-10-(3-diethylaminopropyl)phenothiazine chlorproethazine chlorproethazine hydrochloride chlorproethazine monohydrochloride Neuriplège |

Origin of Product |

United States |

Synthesis and Chemical Derivatization of Chlorproethazine

Classical Synthetic Pathways of Chlorproethazinewikidoc.org

The foundational synthesis of chlorproethazine typically involves the construction of the phenothiazine (B1677639) ring system followed by the attachment of the side chain.

A common classical synthetic route begins with specific precursor molecules. One established pathway involves the alkylation of an aniline (B41778) thioether derivative with a haloalkylamine. Specifically, the synthesis can utilize 2-(2-bromo-phenylsulfanyl)-5-chloro-aniline [105790-02-1] and 3-chloro-1-diethylaminopropane [104-77-8] wikipedia.org. The initial step typically involves the alkylation of the aniline thioether with 3-chloro-1-diethylaminopropane, leading to an intermediate compound wikidoc.org.

Table 1: Precursor Compounds for Chlorproethazine Synthesis

| Compound Name | CAS Number |

| 2-(2-bromo-phenylsulfanyl)-5-chloro-aniline | 105790-02-1 |

| 3-chloro-1-diethylaminopropane | 104-77-8 |

Following the formation of the intermediate, the crucial step to yield chlorproethazine is the ring closure of the phenothiazine system. This is achieved through a nucleophilic aromatic displacement reaction wikidoc.org, wikipedia.org. This cyclization is often facilitated by the Ullmann condensation, also known as the Goldberg reaction, which typically employs copper powder as a catalyst under specific reaction conditions wikipedia.org.

Advanced Synthetic Methodologies for Chlorproethazine Analoguestandfonline.comresearchgate.netresearchgate.net

Beyond the direct synthesis of chlorproethazine, advanced methods focus on creating structural analogues or derivatives with modified properties.

Structural modification of chlorproethazine can involve altering the side chain, introducing substituents on the phenothiazine ring, or forming complexes with metal ions. Late-stage functionalization (LSF) represents a powerful strategy in modern synthetic chemistry, allowing for the introduction of new functional groups onto complex molecules, including drug candidates, at later stages of synthesis nih.gov, scripps.edu, drugdiscoverytrends.com. This approach minimizes the need to redesign the entire synthetic route for each new analogue and can be applied to the phenothiazine scaffold to explore structure-activity relationships.

Novel synthetic approaches may involve techniques such as electrochemical synthesis, which can offer greener and milder reaction conditions for specific transformations, such as the oxidation of sulfur atoms in phenothiazine derivatives nih.gov. The synthesis of metal complexes, such as those involving lanthanide nitrates, also represents an advanced chemical methodology where chlorproethazine acts as a ligand, leading to new chemical entities with potentially different properties tandfonline.com, tandfonline.com. Challenges in synthesizing analogues often lie in achieving regioselectivity, controlling stereochemistry, and developing efficient, high-yielding routes for complex modifications.

Coordination Chemistry of Chlorproethazine

Chlorproethazine has been investigated for its ability to form coordination complexes with metal ions, acting as a ligand. Studies have focused on its interaction with lanthanide(III) nitrates.

In these complexes, chlorproethazine typically functions as a bidentate ligand, coordinating to the metal center through its tertiary amine nitrogen atom and potentially another donor atom. Research has described the synthesis of complexes with the general formula [Ln(CPE)₂(NO₃)₂]NO₃, where Ln represents various lanthanide ions (e.g., La, Ce, Pr, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb, Lu) and CPE denotes chlorproethazine tandfonline.com, tandfonline.com. Analytical data suggest that the lanthanide ions in these complexes are often eight-coordinate tandfonline.com, tandfonline.com.

Table 2: Lanthanide Complexes of Chlorproethazine

| Lanthanide Ion (Ln) | General Formula | Role of Chlorproethazine (CPE) |

| La, Ce, Pr, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb, Lu | [Ln(CPE)₂(NO₃)₂]NO₃ | Bidentate Ligand |

Table 3: Characterization Techniques for Lanthanide Complexes

| Technique | Purpose |

| Elemental Analyses | Determination of the elemental composition to confirm the stoichiometry of the synthesized complexes. |

| Magnetic Moments | Measurement to infer the electronic configuration and magnetic properties of the lanthanide ions within the complexes. |

| Molar Conductance | Assessment of the electrolytic nature of the complexes in solution, indicating the presence and behavior of counter-ions (e.g., the external nitrate (B79036) ion). |

| Infrared (IR) Spectra | Identification of characteristic vibrational frequencies of the chlorproethazine ligand and the coordination of nitrate groups, providing insights into bonding. |

| Electronic Spectra | Study of the electronic transitions within the lanthanide ions and the ligand, offering information about the crystal field effects and metal-ligand interactions. |

| Thermogravimetric Analysis (TGA) & Differential Thermal Analysis (DTA) | Evaluation of thermal stability, decomposition patterns, and the presence of any coordinated solvent molecules or water. |

These coordination complexes have been further characterized by calculating parameters such as nephelauxetic ratios (β), bonding parameters (b¹/²), Sinha's parameters (δ%), and covalency angular overlap parameters (η) for specific lanthanide ions (Pr(III), Nd(III), and Er(III)), which provide insights into the covalent character of the metal-ligand bonds tandfonline.com, tandfonline.com.

Compound List:

Chlorproethazine

2-(2-bromo-phenylsulfanyl)-5-chloro-aniline

3-chloro-1-diethylaminopropane

Lanthanum (La)

Cerium (Ce)

Praseodymium (Pr)

Neodymium (Nd)

Samarium (Sm)

Europium (Eu)

Gadolinium (Gd)

Terbium (Tb)

Dysprosium (Dy)

Holmium (Ho)

Erbium (Er)

Thulium (Tm)

Ytterbium (Yb)

Lutetium (Lu)

Chlorprothixene

Formation of Metal Complexes (e.g., Lanthanide(III) Complexes)

The synthesis of chlorproethazine metal complexes has been explored, with a notable focus on lanthanide(III) nitrate complexes. Fourteen new complexes of lanthanide(III) nitrates with 2-chloro-10-[3-(diethylamino)propyl]phenothiazine (chlorproethazine, abbreviated as CPE) have been successfully synthesized. These complexes generally conform to the stoichiometry [Ln(CPE)₂(NO₃)₂]NO₃, where Ln represents various lanthanide ions ranging from Lanthanum (La) to Lutetium (Lu) tandfonline.comtandfonline.com. The synthesis typically involves reacting lanthanide(III) nitrates with chlorproethazine hydrochloride in an appropriate solvent system tandfonline.com.

Characterization of these synthesized complexes is typically performed using a combination of techniques, including elemental analysis, magnetic moment measurements, molar conductance studies, infrared (IR) spectroscopy, electronic spectroscopy, thermogravimetric analysis (TG), and differential thermal analysis (DTA) tandfonline.comtandfonline.com. Elemental analysis confirms the proposed stoichiometry, while magnetic moment measurements indicate whether the lanthanide ions are paramagnetic or diamagnetic, as expected for f-electron configurations tandfonline.comtandfonline.com. Molar conductance studies in solvents like dimethylformamide (DMF) suggest that these complexes behave as 1:1 electrolytes, consistent with the [Ln(CPE)₂(NO₃)₂]NO₃ formulation tandfonline.comtandfonline.com. Thermal analysis (TG/DTA) provides insights into the thermal stability of the complexes and their decomposition pathways tandfonline.com.

Table 1: General Characterization of Synthesized Lanthanide(III) Nitrate Complexes with Chlorproethazine

| Property/Lanthanide Series | General Observation / Value | Citation |

| Formula | [Ln(CPE)₂(NO₃)₂]NO₃ | tandfonline.comtandfonline.com |

| Stoichiometry (Ln:CPE) | 1:2 | tandfonline.comtandfonline.com |

| Coordination Number | Eight-coordinate Ln³⁺ ions | tandfonline.comtandfonline.com |

| Magnetic Properties | Lanthanum (La) and Lutetium (Lu) complexes are diamagnetic; others are paramagnetic. | tandfonline.comtandfonline.com |

| Molar Conductance (DMF) | Values in the range expected for 1:1 electrolytes. | tandfonline.comtandfonline.com |

| IR Spectroscopy | Presence of v(Ln-N) modes; v(CSC) frequency of the phenothiazine ring remains unaffected. | tandfonline.comtandfonline.com |

| Electronic Spectra | Nephelauxetic ratios (β), bonding parameters (b¹/²), Sinha's parameters (δ%), and covalency angular overlap parameters (η) calculated for Pr(III), Nd(III), and Er(III) complexes. | tandfonline.comtandfonline.com |

| Thermal Stability | Complexes are stable up to approximately 230°C. | tandfonline.comtandfonline.com |

| Decomposition | Occurs in two stages: loss of organic moiety (310-410°C) and loss of nitrate (430-740°C). | tandfonline.comtandfonline.com |

Ligand Binding Characteristics and Structural Analysis of Complexes

The structural analysis of chlorproethazine complexes reveals its coordination behavior as a ligand. Based on spectroscopic and analytical data, chlorproethazine acts as a bidentate ligand, coordinating to the lanthanide(III) ions primarily through the tertiary nitrogen atom of its diethylamino side chain tandfonline.comtandfonline.com. This coordination mode is supported by the observation of a v(Ln-N) stretching vibration in the IR spectra of the complexes tandfonline.comtandfonline.com. Crucially, the characteristic C-S-C (CSC) stretching frequency of the phenothiazine heterocyclic ring, typically observed around 760 cm⁻¹, remains unaffected in the complex spectra, indicating that the sulfur atom of the ring is not involved in coordination tandfonline.comtandfonline.com.

The electronic spectral parameters, such as nephelauxetic ratios (β), bonding parameters (b¹/²), Sinha's parameters (δ%), and covalency angular overlap parameters (η), have been calculated for specific lanthanide complexes (Pr(III), Nd(III), and Er(III)) tandfonline.comtandfonline.com. These parameters provide quantitative information about the nature of the metal-ligand bond, suggesting a weak covalent character in the bonding between the lanthanide ions and chlorproethazine tandfonline.comtandfonline.com. The analytical data collectively suggest that the lanthanide(III) ions are eight-coordinate in these complexes tandfonline.comtandfonline.com. The thermal decomposition patterns observed via TG and DTA further contribute to the structural understanding, indicating the stability of the complexes and the nature of the coordinated and counter ions tandfonline.com.

Compound Names Mentioned:

Chlorproethazine

Molecular and Cellular Mechanistic Investigations

Cellular Signaling Pathways Modulated by Chlorproethazine

Impact on Cellular Adhesion and Synaptic Activity (Pre-clinical Models)

Extensive searches were conducted to gather specific information regarding the impact of Chlorproethazine on cellular adhesion and synaptic activity in pre-clinical models. However, the available scientific literature and search results did not yield direct, specific data for Chlorproethazine concerning these particular mechanisms. The majority of the retrieved information pertained to Chlorpromazine (B137089) (CPZ), a related phenothiazine (B1677639) compound, detailing its effects on synaptic transmission and receptor interactions. Due to the strict requirement to focus solely on Chlorproethazine and the absence of relevant findings for this specific compound on cellular adhesion and synaptic activity in pre-clinical studies, it is not possible to provide the detailed, scientifically accurate content requested for this section.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Pharmacophoric Features

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, charge, and hydrophobic regions—that are necessary for a molecule to interact with a specific biological target and exert its effect. unina.it Identifying the pharmacophore of a class of drugs like the phenothiazines is fundamental to understanding their mechanism of action and designing new, improved analogues. unina.it

The biological activity of Chlorproethazine is intrinsically linked to its characteristic three-ring phenothiazine (B1677639) core, a flexible N-alkyl side chain, and specific substitutions on the ring system. SAR studies on the phenothiazine class have identified several crucial structural motifs required for antipsychotic activity. slideshare.net

Key structural components include:

The Phenothiazine Nucleus: The tricyclic ring system serves as the foundational scaffold of the molecule.

Side Chain at N-10: A critical feature is the presence of a three-carbon chain separating the nitrogen atom of the phenothiazine ring (N-10) and the terminal amino nitrogen of the side chain. This specific chain length is considered optimal for neuroleptic activity. slideshare.net

Terminal Amino Group: The side chain must terminate in a tertiary amino group for maximal potency. slideshare.net In Chlorproethazine, this is a diethylamino group.

Substitution at C-2: The nature and position of the substituent on the phenothiazine ring are paramount. An electron-withdrawing group at the C-2 position significantly enhances activity. slideshare.net In Chlorproethazine, this substituent is a chlorine atom.

These elements collectively form a conformation that is believed to mimic the neurotransmitter dopamine (B1211576), allowing the molecule to interact with and block dopamine receptors in the brain. nih.gov

The substituents on the phenothiazine scaffold profoundly influence the molecule's electronic properties, conformation, and binding affinity to its target receptor.

C-2 Ring Substituent: The potency of phenothiazine drugs is highly dependent on the electron-withdrawing nature of the substituent at the C-2 position. For instance, replacing the chlorine atom (as in Chlorpromazine (B137089) and Chlorproethazine) with a more strongly electron-withdrawing trifluoromethyl (CF₃) group (as in Trifluoperazine) generally leads to a significant increase in antipsychotic potency. nih.gov This is attributed to more favorable van der Waals interactions between the side chain and the C-2 substituent, which helps stabilize the active conformation that mimics dopamine. nih.gov The phototoxic potential of phenothiazines is also influenced by these substituents, with fluorinated derivatives generally being more phototoxic than chlorinated derivatives. nih.gov

N-10 Side Chain: Modifications to the N,N-dialkylaminopropyl side chain also impact activity. While the three-carbon linker is essential, the nature of the alkyl groups on the terminal nitrogen can modulate potency. slideshare.net Furthermore, incorporating the terminal nitrogen into a piperazine (B1678402) ring, as seen in drugs like Prochlorperazine (B1679090) and Fluphenazine, often results in greater potency compared to simple alkylamino side chains like the one in Chlorproethazine. nih.gov The presence of a hydroxyethyl (B10761427) group on the piperazine ring can enhance activity even further. nih.gov

interactive_table

| Feature | Example Substituent(s) | Influence on Potency | Source(s) |

|---|---|---|---|

| C-2 Substituent | -Cl (Chlorproethazine, Chlorpromazine) | Active | slideshare.net |

| -CF₃ (Trifluoperazine) | More potent than -Cl | nih.gov | |

| N-10 Side Chain | Aliphatic (e.g., -CH₂(CH₂)₂N(C₂H₅)₂) | Active | nih.gov |

| Piperazine Ring (e.g., Prochlorperazine) | More potent than aliphatic chain | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach used in drug design to correlate the biological activity of compounds with their physicochemical properties, which are quantified by molecular descriptors. univ-biskra.dzresearchgate.net The fundamental principle is that variations in the biological activity of a set of structurally related molecules are dependent on changes in their molecular features. researchgate.net

QSAR modeling involves developing mathematical equations that can predict the biological activity of new or untested compounds. researchgate.net For phenothiazine derivatives, QSAR models are constructed to forecast their therapeutic efficacy or potential side effects, such as hERG channel affinity. europa.eu These models are typically developed using a "training set" of compounds for which the biological activity is already known. Statistical methods, such as Multiple Linear Regression (MLR), are employed to establish a quantitative relationship between the molecular descriptors and the observed activity. univ-biskra.dz The resulting equation can then be used as a predictive tool to guide the synthesis of new compounds, avoiding unnecessary experimental work. univ-biskra.dz

The success of a QSAR model hinges on the selection of appropriate molecular descriptors. These are numerical values that characterize the chemical structure in terms of its physicochemical, electronic, steric, or topological properties. frontiersin.orgresearchgate.net

Physicochemical Descriptors: These include properties like lipophilicity (logP), which affects how a drug crosses cell membranes, and molar refractivity, which relates to molecular volume and polarizability. researchgate.net

Electronic Descriptors: These describe the electronic aspects of a molecule, such as net atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net These are crucial for understanding how the drug interacts with the electrostatic environment of a receptor binding site.

Steric/Topological Descriptors: These quantify the size, shape, and connectivity of the molecule. frontiersin.org

In QSAR studies of phenothiazines, these descriptors are calculated for each molecule and correlated with their biological response. The resulting model, often expressed as an equation Biological Activity = f(descriptors), provides insight into which properties are most important for activity. researchgate.net

interactive_table

| Descriptor Type | Examples | Information Represented | Source(s) |

|---|---|---|---|

| Physicochemical | logP, Molar Refractivity | Lipophilicity, molecular volume, polarizability | researchgate.net |

| Electronic | Net Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Electron distribution, reactivity, interaction forces | researchgate.net |

| Topological | Connectivity Indices | Molecular size, shape, and branching | frontiersin.org |

Computational Approaches in Molecular Design

Computational molecular design, often part of the broader field of Computer-Aided Drug Design (CADD), utilizes the principles of SAR and QSAR to rationally design novel molecules with desired therapeutic properties. nih.govzib.de These methods allow for the virtual screening of large compound libraries and the optimization of lead compounds before committing to costly and time-consuming chemical synthesis. nih.govopenmedicinalchemistryjournal.com

For compounds like Chlorproethazine, computational approaches can be broadly categorized as ligand-based or structure-based. nih.gov

Ligand-Based Design: When the 3D structure of the biological target is unknown, ligand-based methods are employed. These approaches rely on the knowledge of other active molecules. nih.gov Pharmacophore modeling, for example, uses the common structural features of active compounds like Chlorproethazine to build a 3D template. This pharmacophore model is then used to search large databases for other molecules that fit the template, a process known as virtual screening. openmedicinalchemistryjournal.com

Structure-Based Design: If the 3D structure of the target receptor (e.g., a dopamine receptor) is known, structure-based methods can be used. nih.gov Molecular docking is a key technique in this approach, where a model of the ligand (Chlorproethazine) is computationally placed into the binding site of the receptor. openmedicinalchemistryjournal.com Scoring functions are used to estimate the binding affinity and predict the most favorable binding pose. This provides detailed insight into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the drug and its target, guiding the design of new analogues with improved binding.

These computational tools are integral to modern drug discovery, enabling the efficient exploration of chemical space and the optimization of molecules for enhanced activity and better selectivity. openmedicinalchemistryjournal.com

Table of Mentioned Compounds

De Novo Design and Virtual Screening for Novel Analogues

De novo drug design and virtual screening are computational techniques used to identify and optimize novel drug candidates. nih.govmdpi.com Virtual screening involves searching large libraries of chemical compounds in silico to find molecules that are likely to bind to a specific biological target. mdpi.comfrontiersin.org De novo design, on the other hand, involves creating entirely new molecular structures from scratch, often by assembling fragments within the known binding site of a target protein. nih.govfrontiersin.org

These methods accelerate the drug discovery process by prioritizing the most promising compounds for synthesis and experimental testing. frontiersin.org The process often begins with creating a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity. mdpi.comnih.gov This model is then used as a query to screen virtual libraries. nih.gov The identified "hits" can be further evaluated using molecular docking to predict their binding modes and affinities. nih.goveuropa.eu For a compound like Chlorproethazine, these approaches could be used to explore modifications to the phenothiazine core or the side chain to design novel analogues with improved properties. gardp.org

Metabolic Pathways and Transformations Mechanistic Perspective

Characterization of Metabolic Transformations in Research Models

Research into the metabolism of phenothiazines has largely utilized in vitro models, such as human liver microsomes and recombinant cytochrome P450 enzymes, as well as in vivo animal models. These studies have been instrumental in elucidating the biotransformation pathways common to this class of compounds.

The metabolism of phenothiazines is predominantly hepatic and mediated by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com For the closely related compound chlorpromazine (B137089), the primary isozymes involved are CYP2D6, which is a major pathway, and CYP1A2, with some contribution from CYP3A4. drugbank.com Given the structural similarity, it is highly probable that these same enzymes are responsible for the oxidative metabolism of chlorproethazine.

The enzymatic activities lead to a variety of modifications on the phenothiazine (B1677639) core and the aliphatic side chain. These reactions are crucial for the detoxification and subsequent elimination of the compound from the body.

Table 1: Key Cytochrome P450 Enzymes in Phenothiazine Metabolism

| Enzyme | Role in Metabolism of Structurally Similar Phenothiazines |

|---|---|

| CYP2D6 | Major pathway for hydroxylation and N-dealkylation. drugbank.comnih.gov |

| CYP1A2 | Contributes to N-demethylation and 5-sulfoxidation. drugbank.commdpi.com |

| CYP3A4 | Minor pathway, involved in N-demethylation. drugbank.com |

This table is based on data for chlorpromazine and is inferred to be relevant for chlorproethazine due to structural similarities.

The biotransformation of phenothiazines like chlorpromazine results in a multitude of metabolites. drugbank.com Primary metabolites are the direct products of Phase I reactions (oxidation, reduction, hydrolysis), while secondary metabolites are formed through subsequent Phase II conjugation reactions.

For chlorproethazine, the anticipated primary metabolites, based on chlorpromazine data, would include hydroxylated derivatives, N-dealkylated products, and sulfoxides. drugbank.commdpi.comchemrxiv.org Secondary metabolites would then be formed by the conjugation of these primary metabolites with endogenous molecules such as glucuronic acid. nih.gov

Table 2: Anticipated Primary and Secondary Metabolites of Chlorproethazine

| Metabolite Type | Specific Metabolites (Inferred) | Metabolic Pathway |

|---|---|---|

| Primary | 7-hydroxy-chlorproethazine | Aromatic Hydroxylation |

| N-desethyl-chlorproethazine | N-Dealkylation | |

| N,N-didesethyl-chlorproethazine | N-Dealkylation | |

| Chlorproethazine sulfoxide (B87167) | S-Oxidation | |

| Chlorproethazine N-oxide | N-Oxidation |

| Secondary | 7-hydroxy-chlorproethazine glucuronide | Glucuronidation |

This table is a projection based on the known metabolites of chlorpromazine and has not been directly confirmed for chlorproethazine.

Mechanistic Insights into Biotransformation Reactions

The chemical reactions involved in the metabolism of phenothiazines have been studied to understand the precise molecular changes that occur.

N-Dealkylation of tertiary amines, such as the diethylaminopropyl side chain of chlorproethazine, is a common metabolic pathway catalyzed by CYP450 enzymes. mdpi.com The mechanism involves the hydroxylation of the carbon atom alpha to the nitrogen. mdpi.com This creates an unstable carbinolamine intermediate which then spontaneously cleaves to form a secondary or primary amine and an aldehyde (in the case of chlorproethazine, likely acetaldehyde). mdpi.comsemanticscholar.org This process can occur sequentially, leading to both mono- and di-dealkylated metabolites. nih.gov

Hydroxylation primarily occurs on the phenothiazine ring system, with the 7-position being a major site for chlorpromazine. nih.govnih.gov This aromatic hydroxylation is an electrophilic substitution reaction initiated by the highly reactive oxygen species associated with the CYP450 catalytic cycle. The resulting hydroxylated metabolites are often pharmacologically active.

Phase II conjugation reactions serve to increase the water solubility of the Phase I metabolites, facilitating their excretion. The most significant conjugation reaction for phenothiazine metabolites is glucuronidation . wikipedia.orgresearchgate.net This involves the enzymatic transfer of glucuronic acid from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a suitable functional group on the metabolite, typically a hydroxyl group. wikipedia.org In the case of hydroxylated chlorproethazine metabolites, this would result in the formation of an O-glucuronide. nih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with various isoforms such as UGT1A1 and UGT1A4 being implicated in the metabolism of other antipsychotics. nih.gov

Comparative Metabolic Studies with Related Phenothiazines

While direct comparative metabolic studies involving chlorproethazine are scarce, a broader comparison with other phenothiazines provides valuable context for its likely biotransformation. Compounds such as promazine, thioridazine, and prochlorperazine (B1679090) share the same core phenothiazine structure but differ in their side chains and ring substitutions.

Chlorpromazine vs. Chlorproethazine : The primary difference lies in the N-alkyl substituents of the side chain (dimethyl for chlorpromazine, diethyl for chlorproethazine). This may influence the rate of N-dealkylation, with the ethyl groups of chlorproethazine potentially being removed at a different rate than the methyl groups of chlorpromazine.

Promazine : Lacks the chlorine substituent on the phenothiazine ring. This absence of an electron-withdrawing group may alter the sites and rates of aromatic hydroxylation compared to chlorinated phenothiazines.

Thioridazine : Possesses a piperidine (B6355638) ring in its side chain and a methylthio group on the phenothiazine ring. Its metabolism also involves S-oxidation, but at the methylthio group in addition to the heterocyclic sulfur atom.

Prochlorperazine : Features a piperazine (B1678402) ring in its side chain, which presents additional sites for metabolism, including N-oxidation within the piperazine ring. Studies on prochlorperazine have identified CYP2D6 and CYP2C19 as key enzymes in its metabolism, with N-desmethyl prochlorperazine being a major metabolite. researchgate.net

These comparisons highlight that while the general metabolic pathways (hydroxylation, N-dealkylation, S-oxidation, conjugation) are conserved across the phenothiazine class, the specific enzymes involved, the rates of reaction, and the profile of metabolites can be influenced by the nature of the substituents on the phenothiazine core and the aliphatic side chain. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Chlorproethazine |

| Chlorpromazine |

| Promazine |

| Thioridazine |

| Prochlorperazine |

| Acetaldehyde |

| Uridine diphosphate-glucuronic acid |

| 7-hydroxy-chlorproethazine |

| N-desethyl-chlorproethazine |

| N,N-didesethyl-chlorproethazine |

| Chlorproethazine sulfoxide |

| Chlorproethazine N-oxide |

| 7-hydroxy-chlorproethazine glucuronide |

Similarities and Differences in Metabolic Fate

The metabolic pathways of chlorproethazine are expected to share significant similarities with other phenothiazine antipsychotics due to the common tricyclic ring structure. However, differences in the N-10 side chain—N,N-diethylpropyl for chlorproethazine versus N,N-dimethylpropyl for chlorpromazine—will introduce variations in the resulting metabolites.

Key Metabolic Transformations:

N-Dealkylation: A primary metabolic route for phenothiazines with an aliphatic amine side chain is the removal of alkyl groups from the nitrogen atom. For chlorproethazine, this would involve N-de-ethylation, a process likely catalyzed by cytochrome P450 (CYP) isoenzymes such as CYP1A2 and CYP2C19. nih.gov This is analogous to the N-demethylation observed with chlorpromazine. nih.govdrugbank.com This process would result in the formation of mono-de-ethylated and di-de-ethylated metabolites.

Sulfoxidation: Oxidation of the sulfur atom in the phenothiazine ring is a major metabolic pathway, leading to the formation of sulfoxide metabolites. nih.gov This reaction is also mediated by CYP enzymes, with CYP1A2 and CYP3A4 being implicated in the 5-sulfoxidation of promazine. nih.gov Given the structural similarity, chlorproethazine is expected to undergo similar sulfoxidation.

Ring Hydroxylation: The addition of hydroxyl groups to the aromatic rings of the phenothiazine nucleus is another significant metabolic step. For chlorpromazine, hydroxylation typically occurs at positions 3 and 7. drugbank.commdpi.com This process, catalyzed by CYP2D6, increases the polarity of the molecule, preparing it for subsequent conjugation reactions. mdpi.com A similar pattern of hydroxylation is anticipated for chlorproethazine.

N-Oxidation: The tertiary amine in the side chain of chlorproethazine can be oxidized to form an N-oxide metabolite. This is a known metabolic pathway for chlorpromazine and promethazine. drugbank.comnih.gov

The primary difference in the metabolic fate of chlorproethazine compared to chlorpromazine lies in the initial dealkylation step, which involves the removal of ethyl groups rather than methyl groups. The subsequent metabolic steps of sulfoxidation, hydroxylation, and conjugation are expected to be largely conserved.

| Metabolic Pathway | Enzymes Involved (Probable) | Resulting Metabolite Type | Comparison with Chlorpromazine |

|---|---|---|---|

| N-De-ethylation | CYP1A2, CYP2C19 | Mono- and Di-de-ethylated metabolites | Analogous to N-demethylation |

| Sulfoxidation | CYP1A2, CYP3A4 | Sulfoxide metabolites | Similar pathway |

| Ring Hydroxylation | CYP2D6 | Hydroxylated metabolites | Similar pathway, expected at positions 3 and 7 |

| N-Oxidation | CYP enzymes, FMOs | N-oxide metabolites | Similar pathway |

Implications for Compound Stability and Reactivity in Biological Systems

The metabolic transformations of chlorproethazine have significant implications for its stability and reactivity within biological systems. The enzymatic modifications are designed to decrease the compound's biological half-life and facilitate its clearance.

The introduction of polar functional groups, such as hydroxyl and sulfoxide moieties, significantly increases the water solubility of the metabolites, making them more readily excretable in urine. This metabolic process inherently reduces the stability of the parent compound within the body.

Furthermore, the metabolism of phenothiazines can lead to the formation of reactive intermediates. For instance, the oxidation of the phenothiazine nucleus can potentially form reactive species. While not directly observed for chlorproethazine, the metabolism of the structurally related drug clozapine (B1669256) has been shown to produce a reactive nitrenium ion intermediate. nih.gov Such reactive metabolites can covalently bind to cellular macromolecules, including proteins and DNA, which can be a mechanism of toxicity.

Phenothiazine derivatives are also known to be photosensitive and can degrade upon exposure to light, forming various photo-oxidation products. researchgate.net This intrinsic reactivity can be enhanced in a biological setting, potentially leading to phototoxicity. The metabolic processes, however, are the primary drivers of chlorproethazine's transformation and clearance in biological systems, ultimately dictating its duration of action and potential for accumulation. The rate and extent of these metabolic reactions are subject to inter-individual variability due to genetic polymorphisms in the metabolizing enzymes, particularly the cytochrome P450 family.

Analytical Methodologies for Chemical Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental in the structural elucidation of chemical compounds, providing detailed information about their atomic and molecular composition and connectivity. For chlorproethazine, a phenothiazine (B1677639) derivative, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) are employed to confirm its identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It is used to determine the connectivity of atoms and can help in elucidating the three-dimensional structure of molecules in solution.

For chlorproethazine hydrochloride, ¹H NMR data has been reported. spectrabase.comresearchgate.net In one study, the ¹H NMR spectrum was recorded on a 500.134 MHz spectrometer using DMSO-d6 as the solvent. spectrabase.com While specific chemical shift values and coupling constants are not detailed in the provided search results, the spectrum would be expected to show characteristic signals for the protons of the phenothiazine ring system, the propyl side chain, and the N,N-diethylamino group. The integration of these signals would correspond to the number of protons in each specific environment, and the splitting patterns would provide information about neighboring protons.

| Parameter | Value |

|---|---|

| Observed Nucleus | ¹H |

| Spectrometer Frequency | 500.134 MHz |

| Solvent | DMSO-d6 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. scribd.com Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For chlorproethazine, the IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, C-N stretching of the amine, and C-S stretching of the thioether in the phenothiazine ring. The C-Cl stretching vibration would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems. libretexts.org The phenothiazine ring system of chlorproethazine is a chromophore that absorbs UV radiation. A study on the related compound chlorpromazine (B137089) hydrochloride showed a UV spectrum with a characteristic absorption maximum. nist.gov Another study involving a spectrophotometric method for the determination of chlorpromazine hydrochloride reported a maximum absorption at a specific wavelength after a chemical reaction. researchgate.net Similarly, chlorproethazine would exhibit a characteristic UV absorption spectrum due to its phenothiazine core.

| Compound | Technique | Observed λmax | Reference |

|---|---|---|---|

| Chlorpromazine Hydrochloride | UV-Vis Spectroscopy | Not specified | nist.gov |

| Chlorpromazine Hydrochloride (after reaction) | Spectrophotometry | 526 nm | researchgate.net |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. It is a highly sensitive method that can provide information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns. wikipedia.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. nju.edu.cn

In the analysis of chlorproethazine, electrospray ionization (ESI) is a common technique used to generate ions. nih.govedpsciences.org The resulting mass spectrum typically shows the protonated molecule [M+H]⁺. Fragmentation of this ion can occur in the ion source (in-source fragmentation) or through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). wikipedia.orgresearchgate.net This fragmentation provides structural information. For instance, in a study of related compounds, fragmentation patterns were used for identification. researchgate.net

HRMS, particularly when coupled with techniques like Quadrupole Time-of-Flight (Q-TOF), allows for the accurate mass measurement of both the precursor and product ions, aiding in the confident identification and structural elucidation of compounds like chlorproethazine and its metabolites. nju.edu.cnnih.gov

| Technique | Ionization Mode | Key Observations | Reference |

|---|---|---|---|

| LC-ESI-Q | Positive | Top 5 Peaks: 214, 196, 211, 216, 167 | nih.gov |

| LC-ES-MS | Positive and Negative | In-source CID used to generate fragments | edpsciences.org |

| UHPLC-Q-Orbitrap MS | - | Used for identification and determination of related compounds and their metabolites | nju.edu.cn |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating complex mixtures and quantifying the amount of a specific compound present. For chlorproethazine, both gas chromatography and liquid chromatography methods have been developed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. bibliotekanauki.pl For the analysis of chlorproethazine, which is a relatively high molecular weight and potentially less volatile compound, derivatization may sometimes be necessary to improve its chromatographic properties. researchgate.net

A GC-MS method was developed for the simultaneous determination of chlorpromazine and diazepam in pork samples. researchgate.netrsc.org This method utilized an HP-5 MS capillary column. researchgate.netrsc.org Another study mentions the use of chlorproethazine as an internal standard in a GC-MS assay for the determination of benzoylecgonine. govinfo.gov These examples demonstrate the utility of GC-MS in the analysis of phenothiazines like chlorproethazine in various matrices.

| Parameter | Details | Reference |

|---|---|---|

| Column | HP-5 MS 5% phenyl-95% methylpolysiloxane fused silica (B1680970) capillary column (30 m × 0.25 mm; film thickness 0.25 μm) | researchgate.netrsc.org |

| Application | Simultaneous determination of chlorpromazine and diazepam | researchgate.netrsc.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, Q-TOF-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile and widely used technique for the analysis of a broad range of compounds, including those that are not suitable for GC-MS. psu.edu The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity for quantification. waters.comlcms.cz

Several LC-MS/MS methods have been developed for the analysis of antipsychotic drugs, including phenothiazines. waters.comnih.gov These methods often utilize reversed-phase chromatography with C18 columns and mobile phases consisting of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) formate. edpsciences.orgsielc.com Electrospray ionization (ESI) in the positive ion mode is typically used for the detection of these compounds. nih.govnih.gov

High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF-MS), coupled with liquid chromatography (LC-QTOF-MS) offers the advantage of high mass accuracy, which is valuable for the identification of unknown compounds and the confirmation of known analytes in complex matrices. mdpi.comnih.govmdpi.com A study on the determination of chlorpromazine and its metabolites in food samples utilized UHPLC-Q-Orbitrap MS, another high-resolution mass spectrometry technique. nju.edu.cn

| Technique | Column | Mobile Phase | Ionization | Reference |

|---|---|---|---|---|

| HPLC | Newcrom R1 | Acetonitrile, water, and phosphoric acid (or formic acid for MS) | - | sielc.com |

| LC-ESI-Q | XTerra C18MS (2.1 mm id - 3.5 µm) | - | ESI Positive | nih.gov |

| LC-ES-MS | Nucleosil C18, 5 µm (150 × 1 mm i.d.) | Gradient of acetonitrile in 2 mM, pH 3.0 ammonium formate | Electrospray (Positive and Negative) | edpsciences.org |

| UHPLC-Q-Orbitrap MS | Eclipse Plus C18 (100 mm × 2.1 mm, 1.8 μm) | - | - | nju.edu.cn |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of pharmaceutical compounds, including Chlorproethazine. moravek.comopenaccessjournals.com This method separates components in a liquid sample by passing the sample, dissolved in a "mobile phase," through a column packed with a "stationary phase." moravek.com The separation is based on the differential interactions of the sample components with the stationary phase, causing them to exit the column at different times (retention times). moravek.comopenaccessjournals.com

The primary goal of using HPLC for purity assessment is to confirm that a substance is free from contaminants, degradation products, or other impurities that could affect its properties or subsequent use in research. moravek.comchromatographyonline.com A typical HPLC analysis for a compound like Chlorproethazine involves several key steps:

Method Development: A specific method is developed, often involving a reversed-phase column (such as a C18 column) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. researchgate.net The method is optimized to achieve baseline separation between the main compound peak and any potential impurity peaks. torontech.com

Sample Preparation: A precise amount of the Chlorproethazine sample is dissolved in a suitable solvent, often the mobile phase itself, to create a solution of known concentration. scielo.org.mx

Analysis: A small volume of the sample solution is injected into the HPLC system. researchgate.net As the mobile phase carries the sample through the column, a detector (commonly a UV-Vis detector) measures the absorbance of the eluting components. torontech.com

Data Interpretation: The output from the detector is a chromatogram, which displays peaks corresponding to different components. The area of the peak for Chlorproethazine is compared to the total area of all peaks in the chromatogram. The purity is often expressed as a percentage of the main peak area relative to the total peak area. For instance, a purity level might be reported as >95% (HPLC). lgcstandards.com

To ensure the reliability of the results, HPLC methods are validated for several parameters, including linearity, precision, accuracy, and specificity, in line with established guidelines. chromatographyonline.comresearchgate.net Chiral HPLC, a specialized form of the technique, can also be employed to separate and quantify the individual enantiomers of Chlorproethazine or related compounds. googleapis.com

Table 1: Typical Parameters for HPLC Purity Assessment

| Parameter | Description | Typical Value/Condition for Phenothiazines |

|---|---|---|

| Column | Stationary phase used for separation. | Reversed-phase C18, (250x4.6 mm), 5 µm researchgate.net |

| Mobile Phase | Solvent that moves the sample through the column. | Isocratic mixture of Methanol and Ammonium Acetate Buffer researchgate.net |

| Flow Rate | The speed at which the mobile phase is pumped. | 1.0 mL/min researchgate.net |

| Detection | Method for visualizing separated components. | UV Detection at a specific wavelength (e.g., 215 nm) researchgate.net |

| Temperature | Column operational temperature. | Ambient or controlled (e.g., 30 °C) researchgate.net |

| Injection Volume | Amount of sample introduced into the system. | 20 µL researchgate.net |

Advanced Biophysical Techniques for Molecular Interactions

Understanding how a chemical compound interacts with its biological targets is crucial for elucidating its mechanism of action. Advanced biophysical techniques provide deep insights into the dynamics, kinetics, and thermodynamics of these molecular interactions. uoanbar.edu.iqfiveable.me These methods allow researchers to study the binding of ligands, such as Chlorproethazine, to macromolecules like proteins and nucleic acids in a quantitative manner. uoanbar.edu.iqmdpi.com Techniques such as radioligand binding assays and fluorescence-based methods are particularly powerful for characterizing these events at the molecular level. wustl.edunih.gov

Radioligand Binding Assays for Receptor Kinetics

Radioligand binding assays are a highly sensitive and robust method for studying ligand-receptor interactions and are considered a gold standard for measuring binding affinity. giffordbioscience.comoncodesign-services.com These assays use a ligand that has been labeled with a radioactive isotope (a radioligand) to quantify its interaction with a target receptor. oncodesign-services.com Kinetic radioligand binding assays are specifically designed to determine the rates at which a ligand associates with and dissociates from its receptor. giffordbioscience.comnih.gov

The key parameters derived from these kinetic experiments are:

Association Rate Constant (k_on): This measures how quickly the radioligand binds to the receptor. It is determined by incubating the receptor preparation with the radioligand and measuring the amount of bound radioligand at various time points until equilibrium is reached. giffordbioscience.comsygnaturediscovery.com

Dissociation Rate Constant (k_off): This measures the rate at which the radioligand detaches from the receptor. It is typically measured by first allowing the radioligand to bind to the receptor to equilibrium and then adding a high concentration of an unlabeled competing ligand to prevent re-binding of the radioligand. The decrease in receptor-bound radioactivity is then measured over time. giffordbioscience.comoncodesign-services.com

These two rate constants can be used to calculate the equilibrium dissociation constant (K_d), a measure of binding affinity, according to the formula K_d = k_off / k_on. nih.govnih.gov The assays are typically performed using cell membranes containing the target receptor or intact cells. nih.gov The separation of the receptor-bound radioligand from the unbound radioligand is commonly achieved through rapid filtration. giffordbioscience.com

Table 2: Key Parameters from Radioligand Binding Assays

| Parameter | Description | How it is Determined |

|---|---|---|

| k_on (Association Rate) | The rate at which a ligand binds to its receptor. giffordbioscience.com | Measured by tracking the increase in bound radioligand over time. giffordbioscience.com |

| k_off (Dissociation Rate) | The rate at which a ligand unbinds from its receptor. giffordbioscience.com | Measured by tracking the decrease in bound radioligand over time after preventing re-binding. oncodesign-services.com |

| K_d (Equilibrium Dissociation Constant) | A measure of the affinity of the ligand for the receptor; lower K_d indicates higher affinity. nih.gov | Calculated from the ratio of k_off to k_on. nih.gov |

| B_max (Maximum Binding Capacity) | The total number of receptors in a preparation. giffordbioscience.com | Determined in saturation binding experiments. giffordbioscience.com |

| K_i (Inhibition Constant) | The affinity of an unlabeled competing compound (like Chlorproethazine) for the receptor. giffordbioscience.com | Determined in competition binding assays. giffordbioscience.com |

Fluorescence-based Assays for Binding Dynamics

Fluorescence-based assays offer a powerful and often safer alternative to radioligand assays for studying the dynamics of molecular binding. celtarys.com These techniques utilize fluorescently labeled molecules (fluorophores) to monitor binding events in real-time, providing rich data on binding kinetics and affinity without the need for radioactive materials. fiveable.mebmglabtech.com

One prominent technique is Fluorescence Polarization (FP) . FP is based on the principle that when a small, fluorescently labeled ligand tumbles rapidly in solution, the plane-polarized light it emits after excitation is largely depolarized. sygnaturediscovery.com When this fluorescent ligand binds to a much larger molecule, such as a receptor protein, its tumbling slows down significantly. This reduced motion results in less depolarization of the emitted light. sygnaturediscovery.com By measuring the change in polarization, one can directly quantify the fraction of bound versus free ligand and study the binding dynamics. sygnaturediscovery.comceltarys.com

Another common method is Förster Resonance Energy Transfer (FRET) . FRET measures the transfer of energy between two fluorophores—a "donor" and an "acceptor"—when they are in very close proximity. fiveable.me In the context of binding assays, one binding partner (e.g., the receptor) can be labeled with the donor fluorophore and the other (e.g., a ligand like Chlorproethazine) with the acceptor. Binding brings the two fluorophores close enough for energy transfer to occur, resulting in a measurable change in the fluorescence signal (e.g., quenching of the donor's fluorescence and an increase in the acceptor's fluorescence). This change can be used to monitor the binding event dynamically. fiveable.menih.gov

These fluorescence assays can be adapted for high-throughput screening to identify new ligands or to conduct detailed kinetic studies on specific compounds. frontiersin.orgnih.gov They allow for the determination of association and dissociation rates by monitoring the fluorescence signal over time as binding partners are mixed or competed off. frontiersin.org

Pre Clinical Pharmacological Studies in Vitro and in Vivo Animal Models

Investigation of Biological Activities in Controlled Models

Enzyme Activity Modulation in Cellular Extracts

Specific pre-clinical data detailing the modulation of enzyme activity in cellular extracts by Chlorproethazine was not found in the reviewed literature. While general methodologies for evaluating enzyme inhibition and modulation, such as those involving probe drugs and cocktail assays for cytochrome P450 enzymes, are established nih.gov, and studies on enzyme classes like kinases and MAO exist for related compounds oncotarget.commdpi.com, direct experimental findings for Chlorproethazine in this specific context could not be identified.

Cellular Assays for Signaling Pathway Activation

Research has explored the impact of phenothiazine (B1677639) derivatives on cellular signaling pathways. For instance, studies on Chlorpromazine (B137089) (CPZ) have indicated its influence on calcium (Ca2+) signaling pathways in glial cell models. These studies demonstrated that CPZ can increase intracellular Ca2+ concentrations ([Ca2+]i) through store-operated Ca2+ entry and phospholipase C (PLC)-dependent Ca2+ release from the endoplasmic reticulum, which was linked to cytotoxicity nih.gov. While Chlorproethazine is a phenothiazine derivative, specific cellular assays detailing its activation or modulation of signaling pathways were not identified in the reviewed literature.

Organ-level Responses in Isolated Tissues

Information regarding the responses of isolated tissues to Chlorproethazine in pre-clinical studies was not found in the reviewed literature. While the compound is described as a muscle relaxant and tranquilizer wikipedia.org, specific experimental data on its effects on isolated organ systems, such as smooth muscle preparations or cardiac tissues, could not be retrieved.

Evaluation in Defined Animal Models

Receptor Occupancy Studies in Animal Brains

Studies investigating receptor occupancy in animal brains, particularly concerning dopamine (B1211576) D2 receptors, have been conducted for antipsychotic agents, including Chlorpromazine nih.gov. These studies often utilize techniques like positron emission tomography (PET) or ex vivo autoradiography to quantify the extent to which a drug occupies its target receptors in vivo meliordiscovery.comnih.gov. However, specific receptor occupancy studies directly involving Chlorproethazine in animal brains were not identified in the reviewed literature.

Behavioral Phenotyping in Genetically Modified Models (Mechanistic Focus)

Behavioral phenotyping in genetically modified animal models is a crucial approach for understanding the mechanisms of action of therapeutic agents and modeling human neurological and psychiatric disorders musc.eduuconn.edunih.govibro.org. These studies typically involve assessing a range of behaviors such as locomotion, anxiety, learning, and memory in specific genetic models researchgate.net. While Chlorproethazine is described as a muscle relaxant and tranquilizer wikipedia.org, specific pre-clinical research detailing its behavioral phenotyping, particularly in genetically modified models for mechanistic insights, was not found in the reviewed literature.

Molecular and Cellular Changes in Response to Compound Administration

Pre-clinical investigations into the effects of Chlorproethazine (CPE) have identified specific cellular responses, particularly concerning its interaction with ultraviolet (UV) radiation. In vitro studies utilizing HaCaT keratinocytes have demonstrated that CPE exhibits a marked phototoxic effect. When HaCaT cells were incubated with Chlorproethazine for one hour, a significant increase in cellular toxicity was observed in the presence of UV light compared to cells treated with CPE alone researchgate.net. This phototoxicity was quantified, indicating that the compound was approximately 13 times more toxic to the cells under UV exposure conditions researchgate.net.

While these findings clearly indicate a cellular alteration in response to Chlorproethazine under UV irradiation, the specific molecular mechanisms driving this phototoxicity were not detailed in the available research findings for this compound. The observed increase in toxicity suggests that Chlorproethazine may interact with cellular components or generate reactive species upon UV light absorption, leading to cellular damage. However, further molecular-level investigations would be required to elucidate these precise pathways for Chlorproethazine.

Data Table: Cellular Toxicity of Chlorproethazine (CPE) in HaCaT Keratinocytes under UV Exposure

| Experimental Condition | Observed Cellular Effect (Relative Toxicity) |

| HaCaT Keratinocytes incubated with Chlorproethazine (CPE) + UV Light | ~13-fold increase |

| HaCaT Keratinocytes incubated with Chlorproethazine (CPE) Alone | Baseline |

Compound List:

Chlorproethazine (CPE)

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes for Complex Analogues

The synthesis of Chlorproethazine analogues has traditionally relied on established chemical pathways. However, the demand for structurally diverse and complex analogues necessitates the development of more efficient and versatile synthetic strategies. Future research in this area will likely focus on modern synthetic methodologies that offer improved yields, stereocontrol, and the ability to introduce a wide array of functional groups.

Key areas for exploration include:

Multicomponent Reactions: The use of multicomponent reactions, such as the Ugi or Passerini reactions, could enable the rapid assembly of complex molecular scaffolds from simple starting materials. beilstein-journals.org This approach would facilitate the creation of large libraries of Chlorproethazine analogues for high-throughput screening.

Palladium-Catalyzed Cross-Coupling Reactions: Advanced cross-coupling reactions, like the Suzuki-Miyaura or Sonogashira couplings, offer powerful tools for constructing carbon-carbon and carbon-heteroatom bonds with high precision. researchgate.net These methods can be employed to synthesize analogues with diverse aryl or heterocyclic substituents, which may modulate the compound's pharmacological properties. researchgate.net

Flow Chemistry: Continuous flow synthesis presents a scalable and efficient alternative to traditional batch processing. researchwithrutgers.com This technology allows for precise control over reaction parameters, leading to higher yields and purity. It can be particularly advantageous for multistep syntheses of complex analogues.

Biocatalysis: The use of enzymes as catalysts in organic synthesis can provide unparalleled stereoselectivity. This approach could be instrumental in the synthesis of enantiomerically pure Chlorproethazine analogues, which is crucial for understanding stereospecific interactions with biological targets.

| Synthetic Methodology | Potential Advantages for Chlorproethazine Analogue Synthesis | Key References |

|---|---|---|

| Multicomponent Reactions (e.g., Ugi) | Rapid generation of molecular diversity, high atom economy. | beilstein-journals.org |

| Palladium-Catalyzed Cross-Coupling | Precise installation of diverse functional groups, formation of key bonds. | researchgate.net |

| Flow Chemistry | Improved reaction control, scalability, and safety for multi-step synthesis. | researchwithrutgers.com |

| Biocatalysis | High stereoselectivity for producing enantiomerically pure analogues. | N/A |

Elucidation of Undiscovered Molecular Targets and Ligand Interactions

While the primary targets of Chlorproethazine are known, a comprehensive understanding of its polypharmacology requires the identification of all its molecular targets. Future research should aim to uncover these off-target interactions, which could reveal novel therapeutic applications or explain certain side effects.

Promising research avenues include:

Chemoproteomics: This powerful technique utilizes chemical probes to identify the protein targets of a small molecule in a complex biological sample. nih.gov By developing a suitable Chlorproethazine-based probe, researchers can pull down its binding partners from cell lysates for identification by mass spectrometry. nih.gov

Cryo-Electron Microscopy (Cryo-EM): Recent advances in cryo-EM have enabled the high-resolution structural determination of membrane proteins in their near-native state. researchgate.net This technique could be used to visualize the binding of Chlorproethazine to its receptors, such as G-protein coupled receptors (GPCRs) or ligand-gated ion channels, revealing the precise molecular interactions at an atomic level. researchgate.net

Molecular Docking and Simulation: Computational methods like molecular docking can predict the binding poses of Chlorproethazine and its analogues within the active sites of known and putative targets. nih.gov Molecular dynamics simulations can further elucidate the stability of these interactions and the conformational changes induced in the target protein upon ligand binding. nih.gov

| Technique | Application in Chlorproethazine Research | Expected Outcome |

|---|---|---|

| Chemoproteomics | Identification of protein binding partners in a cellular context. | A comprehensive map of on- and off-target interactions. |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structural analysis of Chlorproethazine-receptor complexes. | Detailed insights into the binding mode and mechanism of action. |

| Molecular Docking and Simulation | In silico prediction and analysis of ligand-protein interactions. | Understanding of binding affinities and the structural basis of activity. |

Application of Artificial Intelligence and Machine Learning in Chlorproethazine Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govijert.org These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of traditional methods. mdpi.com

In the context of Chlorproethazine research, AI and ML can be applied to:

Predictive Modeling: ML algorithms can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of novel Chlorproethazine analogues. nih.gov This can help prioritize the synthesis of the most promising compounds, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired pharmacological properties. nih.gov These models can be constrained to generate Chlorproethazine-like scaffolds with optimized activity and reduced off-target effects.

Target Identification and Validation: AI can analyze large-scale biological data, such as genomic and proteomic data, to identify potential new targets for Chlorproethazine. mdpi.com It can also help to validate these targets by predicting the likely efficacy of their modulation.

Synthetic Route Prediction: AI tools can assist chemists in designing efficient synthetic routes for complex Chlorproethazine analogues by predicting reaction outcomes and suggesting optimal reaction conditions. nih.gov

Design of Next-Generation Chemical Probes for Receptor Studies

Chemical probes are essential tools for studying the function of proteins in their native biological environment. nih.govnih.gov The development of high-quality chemical probes for Chlorproethazine's targets is a critical area for future research.

Key considerations for designing next-generation probes include:

Potency and Selectivity: Probes must be highly potent for their intended target and selective against other related proteins to ensure that any observed biological effects are due to on-target engagement. nih.gov

Incorporation of Reporter Tags: Probes can be functionalized with various tags, such as fluorescent dyes, biotin, or photoaffinity labels, to enable visualization, enrichment, or covalent capture of the target protein. ethz.ch

Cell Permeability: For studying intracellular targets, probes must be able to cross the cell membrane.

The "reverse design" approach, where a highly optimized ligand is systematically modified to incorporate a reporter group, is a promising strategy for developing high-quality chemical probes for Chlorproethazine's targets. ethz.ch

Exploration of Chemical Biology Tools for Mechanistic Deconvolution

A deep understanding of Chlorproethazine's mechanism of action requires a combination of chemical and biological approaches. Chemical biology offers a powerful toolkit for dissecting complex biological pathways and elucidating how small molecules modulate them. rsc.orgresearchgate.net

Future research should leverage these tools to:

Target Engagement Studies: Techniques like the cellular thermal shift assay (CETSA) can be used to confirm that Chlorproethazine directly binds to its intended target in living cells. researchgate.net

Activity-Based Protein Profiling (ABPP): ABPP uses reactive chemical probes to map the functional state of entire enzyme families. nih.gov This approach could be adapted to identify the downstream enzymatic targets of Chlorproethazine's signaling pathways.

Phenotypic Screening: High-content imaging and other phenotypic screening platforms can be used to assess the effects of Chlorproethazine and its analogues on cellular morphology and function. rsc.org This can provide valuable clues about their mechanism of action, especially when the molecular target is unknown.

Genetic Approaches: Combining chemical probes with genetic techniques, such as CRISPR-Cas9 gene editing, can help to validate the on-target effects of Chlorproethazine and to identify genes that are essential for its activity. nih.gov

By integrating these advanced chemical biology approaches, researchers can gain a more complete and nuanced understanding of the molecular mechanisms underlying the therapeutic effects of Chlorproethazine.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Chlorproethazine with high purity, and how can its structural integrity be validated?

- Methodological Answer : Synthesis of Chlorproethazine (C₁₉H₂₃ClN₂S) requires precise control of reaction conditions (e.g., temperature, stoichiometry) to avoid byproducts. Post-synthesis purification via column chromatography or recrystallization is essential. Structural validation should combine nuclear magnetic resonance (NMR) for proton/carbon environments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for stereochemical clarity. Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended .

Q. How does Chlorproethazine’s phenothiazine backbone influence its neuroleptic activity, and what structural analogs have been explored to mitigate adverse effects?

- Methodological Answer : The phenothiazine core enables dopamine D₂ receptor antagonism, but the aliphatic side chain (3-diethylaminopropyl) contributes to muscarinic receptor interactions, leading to side effects like sedation. Researchers have modified the side chain (e.g., replacing diethyl groups with cyclic amines) to enhance selectivity. Comparative studies using radioligand binding assays (e.g., [³H]-spiperone for D₂ receptors) and in vitro functional assays (cAMP modulation) are critical for evaluating structural analogs .

Q. What experimental models are appropriate for evaluating Chlorproethazine’s muscle relaxant properties, and how do these align with its clinical outcomes?

- Methodological Answer : Rodent models (e.g., rotarod test for motor coordination) and isolated tissue preparations (e.g., guinea pig ileum for smooth muscle relaxation) are standard. Dose-response curves should correlate with plasma concentrations measured via LC-MS/MS. Clinically, discrepancies between animal models and human outcomes may arise due to interspecies metabolic differences (e.g., CYP450 isoform activity), necessitating human hepatocyte studies for translational validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in oxidative stress data from Chlorproethazine toxicity studies across different biological models?

- Methodological Answer : Inconsistent results (e.g., elevated lipid peroxidation in fish vs. no effect in rodents) may stem from model-specific metabolic pathways. Standardize protocols by using identical biomarkers (e.g., malondialdehyde for lipid peroxidation, glutathione reductase activity) and exposure durations. Cross-validate findings with omics approaches (RNA-seq for Nrf2 pathway activation) and interspecies pharmacokinetic modeling .

Q. What experimental designs address the phototoxicity and photoallergenic potential of Chlorproethazine in dermal applications?

- Methodological Answer : Use in vitro 3T3 neutral red uptake (NRU) assays under UV irradiation (e.g., 5 J/cm² UVA) to quantify photocytotoxicity. For photoallergenicity, employ the murine local lymph node assay (LLNA) with concurrent UV exposure. Conflicting clinical data (e.g., French market withdrawal due to phototoxicity vs. earlier safety claims) highlight the need for stratified patient studies focusing on genetic polymorphisms in detoxification enzymes (e.g., GST isoforms) .

Q. How can analytical methods for Chlorproethazine quantification in biological matrices be optimized to improve detection limits and specificity?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+) offers superior sensitivity (LOQ < 1 ng/mL) compared to GC-MS. Validate methods using matrix-matched calibration curves (plasma, brain homogenate) and deuterated internal standards (e.g., Chlorproethazine-d₄). Address ion suppression via solid-phase extraction (SPE) cleanup and gradient elution .

Q. What strategies reconcile discrepancies in Chlorproethazine’s efficacy between in vitro receptor binding assays and in vivo behavioral models?

- Methodological Answer : In vitro assays may overlook blood-brain barrier (BBB) permeability and active metabolites. Use MDCK-MDR1 monolayers to assess BBB penetration. In vivo, combine microdialysis (measuring extracellular dopamine in striatum) with behavioral tests (e.g., prepulse inhibition for antipsychotic activity). Pharmacokinetic-pharmacodynamic (PK-PD) modeling can bridge these datasets .

Methodological Guidelines

- Data Contradiction Analysis : Apply Hill criteria for causal inference (e.g., dose-response consistency, biological plausibility) when reconciling conflicting results. Use meta-analysis tools (e.g., RevMan) to pool data from heterogeneous studies .